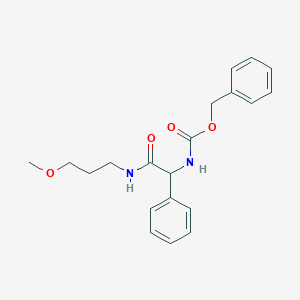

3-Methoxypropyl DL-N-cbz-phenylglycinamide

Descripción

Propiedades

IUPAC Name |

benzyl N-[2-(3-methoxypropylamino)-2-oxo-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-25-14-8-13-21-19(23)18(17-11-6-3-7-12-17)22-20(24)26-15-16-9-4-2-5-10-16/h2-7,9-12,18H,8,13-15H2,1H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUVMBLYZCNPKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Protection of Phenylglycine

- Starting material: DL-phenylglycine.

- Reagent: Benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

- Solvent: Typically aqueous-organic biphasic system (e.g., dioxane-water).

- Conditions: Stirring at 0–25 °C for several hours.

- Outcome: Formation of N-cbz-phenylglycine with the amino group protected by the cbz group.

Activation of the Carboxyl Group

- Activation agents: Commonly carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Additives: Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve coupling efficiency and reduce racemization.

- Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

- Conditions: 0–25 °C under inert atmosphere.

- Result: Formation of an active ester intermediate or O-acylisourea intermediate ready for amide bond formation.

Coupling with 3-Methoxypropyl Amine

- Nucleophile: 3-methoxypropyl amine.

- Procedure: Addition of the amine to the activated N-cbz-phenylglycine intermediate.

- Solvent: Same as activation step or compatible solvents.

- Conditions: Room temperature to slightly elevated temperature (25–40 °C).

- Reaction time: Several hours to overnight.

- Outcome: Formation of this compound.

Purification

- Techniques: Crystallization, column chromatography (silica gel), or preparative HPLC.

- Solvent systems: Mixtures of ethyl acetate, hexane, methanol, or acetonitrile depending on polarity.

- Goal: To isolate the pure product with high yield and purity.

Research Findings and Optimization Data

Research literature and patent sources indicate the following key findings related to the preparation:

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Protection efficiency | >95% conversion with Cbz-Cl at 0–25 °C | Avoids overreaction or side products |

| Coupling agent | EDC/HOBt preferred over DCC | Reduced racemization and by-products |

| Solvent choice | DMF or DCM with dry conditions | Ensures good solubility and reaction kinetics |

| Reaction time | 4–12 hours for coupling | Longer times may lead to side reactions |

| Temperature | 0–25 °C for protection, RT–40 °C for coupling | Controlled to minimize racemization and degradation |

| Purification method | Silica gel chromatography | Effective for separating unreacted amine and side products |

| Yield | Typically 70–85% overall | Dependent on reaction scale and purification |

Analytical Characterization

- NMR Spectroscopy: Confirms the presence of the cbz protecting group, amide linkage, and methoxypropyl moiety.

- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.

- Infrared Spectroscopy: Amide carbonyl stretch (~1650 cm⁻¹) and ether C–O stretch (~1100 cm⁻¹).

- Melting Point: Consistent with literature values for purity assessment.

- HPLC Purity: >95% purity achieved post-purification.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methoxypropyl DL-N-cbz-phenylglycinamide can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenylglyoxylic acid derivatives.

Reduction: The carbobenzyloxy (Cbz) group can be reduced to remove the protecting group, yielding DL-phenylglycinamide.

Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups to modify the compound's properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are used to remove the Cbz group.

Substitution: Alkyl halides and strong bases are typically used for substitution reactions.

Major Products Formed:

Oxidation: Phenylglyoxylic acid derivatives.

Reduction: DL-phenylglycinamide.

Substitution: Various alkyl or aryl-substituted derivatives of the compound.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 3-Methoxypropyl DL-N-Cbz-phenylglycinamide serves as an essential precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, facilitating the development of new compounds.

2. Biology

- Enzyme Inhibitors : The compound is utilized in studies focusing on enzyme inhibition. It can interact with specific enzymes, providing insights into their mechanisms and potential therapeutic targets.

- Receptor Binding Assays : Its structure allows it to bind to various biological receptors, making it useful in pharmacological studies that assess receptor-ligand interactions.

3. Medicine

- Drug Development : There is potential for this compound in developing new pharmaceuticals targeting specific biological pathways. Its efficacy as a therapeutic agent is being explored in preclinical models.

- Antiseizure Activity : Recent studies have shown that derivatives of phenylglycinamide exhibit potent activity against seizures. For instance, a related compound demonstrated significant protection in mouse seizure models, indicating the therapeutic potential of this class of compounds .

4. Industry

- Specialty Chemicals Production : The compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.

Case Study 1: Antiseizure Activity

In a study focused on developing new antiseizure drug candidates, derivatives of phenylglycinamide were tested in vivo using mouse models. One lead molecule exhibited an effective dose (ED) of 73.9 mg/kg in maximal electroshock tests and 18.8 mg/kg in 6 Hz tests, showcasing the potential of this chemical class for treating seizure disorders .

Case Study 2: Enzyme Inhibition

Research into enzyme inhibitors has highlighted the role of this compound as a tool for investigating protease activity. Compounds like this one are essential for understanding enzyme kinetics and developing inhibitors that could lead to new therapeutic strategies against diseases characterized by abnormal enzyme function.

Mecanismo De Acción

The mechanism by which 3-Methoxypropyl DL-N-cbz-phenylglycinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 3-Methoxypropyl DL-N-Cbz-phenylglycinamide can be contextualized by comparing it to compounds with analogous groups or applications. Below is a detailed analysis:

Structural and Functional Comparison

Key Observations:

- Methoxypropyl Group : While this compound shares the 3-methoxypropyl moiety with Sanazole and the 5-HT4 ligand (), its Cbz-protected phenylglycinamide core distinguishes it from these compounds. The Cbz group enhances stability, making it suitable as a reference standard .

- Functional Diversity : The methoxypropyl group appears in radiosensitizers (Sanazole) and neurological therapeutics (5-HT4 ligand), but this compound lacks nitroimidazole or piperidinyl-oxadiazole motifs, limiting its direct biological applicability .

Commercial and Regulatory Aspects

- Availability : this compound is commercially available from suppliers like BIOFOUNT (100 mg, ¥532) and LGC Group (as a reference standard) . In contrast, Sanazole and the 5-HT4 ligand are produced for clinical or large-scale pharmaceutical use .

- Regulatory Status: The main compound is explicitly non-medical, whereas Sanazole and the 5-HT4 ligand undergo clinical trials or pharmacological evaluations .

Actividad Biológica

3-Methoxypropyl DL-N-cbz-phenylglycinamide is a synthetic organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

- Chemical Structure : The compound has the molecular formula and features a methoxypropyl group attached to a DL-N-cbz-phenylglycinamide moiety.

- Synthesis : The synthesis involves protecting the amino group of phenylglycinamide with a carbobenzyloxy (Cbz) group, followed by purification techniques such as recrystallization or chromatography.

This compound interacts with specific molecular targets, potentially modulating enzyme activities and receptor functions. The precise mechanisms depend on the biological context but generally involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It may bind to receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro tests indicated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of this compound. The study involved:

- Objective : To assess the compound's effectiveness against common pathogens.

- Methodology : Disk diffusion method was employed to measure inhibition zones.

- Findings : The compound showed significant activity against Gram-positive bacteria, indicating its potential for therapeutic use in treating infections.

Case Study 2: Anticancer Potential

A separate investigation focused on the anticancer effects of the compound:

- Objective : To determine the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to evaluate cell viability post-treatment with varying concentrations of the compound.

- Results : Significant reductions in cell viability were observed in treated groups compared to controls, supporting its role as a potential anticancer agent.

Q & A

Q. How can researchers optimize the synthesis conditions for 3-Methoxypropyl DL-N-cbz-phenylglycinamide to improve yield and purity?

Methodological Answer: A factorial design approach can systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst concentration. For instance, a 2³ factorial design allows testing all combinations of these factors to identify optimal conditions . Additionally, computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and energy barriers, reducing trial-and-error experimentation .

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is critical for quantifying impurities, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Reference standards, such as those listed in pharmaceutical monographs (e.g., EP/JP), should be used for calibration . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns.

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using controlled environments (e.g., 40°C/75% RH for 6 months) to simulate long-term storage. Monitor degradation products via HPLC and track physicochemical changes (e.g., crystallinity via X-ray diffraction). Storage recommendations should align with similar compounds, such as maintaining temperatures below -20°C for moisture-sensitive intermediates .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms of this compound in complex organic syntheses?

Methodological Answer: Quantum mechanics/molecular mechanics (QM/MM) simulations can map transition states and intermediates, while reaction path search algorithms (e.g., GRRM) identify low-energy pathways . Pairing these with experimental kinetics (e.g., stopped-flow spectroscopy) validates computational predictions, ensuring mechanistic accuracy .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Meta-analysis of published datasets using statistical tools (e.g., ANOVA) can identify confounding variables (e.g., solvent choice, assay protocols). Replicating studies under standardized conditions with factorial design principles isolates critical factors . Data management platforms with version control ensure traceability and reproducibility .

Q. What methodologies are effective for studying the compound’s interaction with biological targets at the molecular level?

Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis studies targeting predicted interaction sites. Cross-referencing with cheminformatics databases enhances structure-activity relationship (SAR) models .

Q. How can synergistic effects between this compound and co-administered compounds be systematically investigated?

Methodological Answer: High-throughput screening (HTS) in combinatorial libraries identifies synergistic pairs. Design of experiments (DoE) optimizes molar ratios and exposure times, while systems biology models (e.g., Boolean networks) predict network-level interactions. Experimental validation via transcriptomic/proteomic profiling confirms mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.